molecular formula C8H8Cl2N2O2 B1334103 2-(2,3-Dichlorophenoxy)acetohydrazide CAS No. 153860-25-4

2-(2,3-Dichlorophenoxy)acetohydrazide

Cat. No. B1334103
M. Wt: 235.06 g/mol
InChI Key: BHWOXDSGQNVQJA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)acetohydrazide (CAS Number: 153860-25-4) is a chemical compound with a molecular weight of 235.07 . It has gained considerable attention in recent years due to its numerous potential applications in scientific research and industrial processes.


Molecular Structure Analysis

The molecular structure of 2-(2,3-Dichlorophenoxy)acetohydrazide consists of 22 bonds in total, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .


Physical And Chemical Properties Analysis

2-(2,3-Dichlorophenoxy)acetohydrazide has a molecular weight of 235.07 . The InChI Code for this compound is 1S/C8H8Cl2N2O2/c9-5-2-1-3-6 (8 (5)10)14-4-7 (13)12-11/h1-3H,4,11H2, (H,12,13) and the InChI key is BHWOXDSGQNVQJA-UHFFFAOYSA-N .

Scientific Research Applications

Green Chemistry and Material Synthesis

The compound 2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide and its complexes were prepared via an environmentally friendly method, solid state ball milling, demonstrating the compound's utility in green chemistry practices. These complexes were studied for their spectral, physical, and biological properties, indicating the potential application of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in material synthesis and analysis (Fekri & Zaky, 2014).

Antimicrobial and Antifungal Activities

A series of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues, including a derivative of 2-(2,4-Dichlorophenoxy), were synthesized and showed notable in vitro antileishmanial activity. The study emphasizes the compound's potential in developing new therapeutics for diseases like leishmaniasis (Ahsan et al., 2016). Moreover, novel isochroman-triazoles and thiadiazole hybrids derived from acetohydrazide, a related compound, demonstrated significant in vitro antibacterial and antifungal activities, indicating the role of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in antimicrobial research (Saeed & Mumtaz, 2017).

Herbicide and Plant Growth Regulation

Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, closely related to 2-(2,3-Dichlorophenoxy)acetohydrazide, were synthesized and demonstrated higher biological activity compared to traditional herbicides. This indicates the potential of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in the development of more effective herbicides and plant growth regulators (Pernak et al., 2013).

Interaction with DNA and Potential Anticancer Activity

Thiosemicarbazide derivatives, including those synthesized from 1-(2,4-dichlorophenoxy)acetylthiosemicarbazide, showed potential anticancer activity, particularly against stomach cancer. The compounds exhibited DNA intercalating properties and influenced cell division, indicating the role of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in cancer research and the possibility of developing new therapeutic agents (Pitucha et al., 2020).

properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(8(5)10)14-4-7(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOXDSGQNVQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374191
Record name 2-(2,3-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenoxy)acetohydrazide

CAS RN

153860-25-4
Record name 2-(2,3-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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